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Executive Summary

Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule
inhibitor of the Wnt signaling pathway, targeting the intranuclear kinases CDC-like kinase 2
(CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It is
currently under development primarily as an intra-articular (IA) treatment for osteoarthritis. This
technical guide synthesizes the publicly available data on the in vivo pharmacokinetics and
bioavailability of Adavivint. A key finding from multiple clinical and preclinical studies is that
systemic exposure to Adavivint following local administration into the joint space is minimal,
with plasma concentrations consistently below the lower limit of quantification. This suggests a
low systemic bioavailability via this route, which is a significant safety feature. To date, no
gquantitative pharmacokinetic data from systemic administration (e.g., oral or intravenous) in
animal models or humans have been published in the peer-reviewed literature.

Pharmacokinetic Profile

Comprehensive searches for in vivo pharmacokinetic data of Adavivint have revealed a
consistent pattern of low to non-quantifiable systemic exposure after local administration. This
Is a critical aspect of its profile, suggesting that the drug primarily acts locally at the site of
injection with minimal systemic effects.
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Quantitative Data Summary

Due to the consistently low systemic concentrations observed in clinical and preclinical studies
following local administration, quantitative pharmacokinetic parameters such as Cmax, Tmax,

AUC, and elimination half-life in plasma are not available. The data strongly indicate that

Adavivint's bioavailability after intra-articular injection is negligible.

Table 1: Summary of Systemic Exposure Findings for Adavivint (SM04690) In Vivo

. Route of Systemic o
Species o ] Dose . Key Findings
Administration Concentration

No evidence of
Below Limit of systemic
) 0.03 mg, 0.07 o )
Human Intra-articular Quantification exposure in a
mg, 0.23 mg o
(<0.1 ng/mL) Phase 1 clinical
trial.[3]
Therapeutic
concentrations
o ) were maintained
) » Minimal systemic
Rat Intradiscal Not specified in the
exposure )
intervertebral
disc for over 180
days.
No dose-related
adverse effects
were observed,
suggesting
tolerance to
some level of
Uptol Data not ]
Rat Intravenous ] systemic
mg/kg/day provided

exposure, though
the actual
plasma
concentrations
were not

reported.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b605178?utm_src=pdf-body
https://www.benchchem.com/product/b605178?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28711582/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action: Wnt Pathway Inhibition

Adavivint modulates the Wnt signaling pathway, which is known to be upregulated in
osteoarthritic joints, contributing to cartilage degradation and inflammation.[4] Unlike many
other Wnt inhibitors that target extracellular components, Adavivint acts intracellularly by
inhibiting CLK2 and DYRKZ1A.[1] This dual inhibition leads to a downstream modulation of the
Wnt pathway without affecting [3-catenin levels directly.[2] The inhibition of CLK2 is associated
with the induction of early chondrogenesis, while DYRK1A inhibition enhances the function of

mature chondrocytes.[1]

Click to download full resolution via product page

Caption: Adavivint's mechanism of action in the Wnt signaling pathway.

Experimental Protocols
Phase 1 Human Clinical Trial (NCT02095548)

» Objective: To assess the safety, pharmacokinetics, and exploratory efficacy of Adavivint in

subjects with moderate to severe knee osteoarthritis.[3]
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Study Design: A randomized, controlled, phase 1 study with successive dose-escalation
cohorts.

Subjects: 61 subjects with Kellgren-Lawrence grade 2-3 knee osteoarthritis.

Treatment: Subjects received a single intra-articular injection of 0.03 mg, 0.07 mg, or 0.23
mg of Adavivint (SM04690) or a placebo in a 4:1 ratio.

Pharmacokinetic Sampling: Plasma samples were collected at various time points post-
injection to determine the systemic concentration of Adavivint.

Analytical Method: The specific analytical method for plasma concentration determination
was not detailed in the publication, but the lower limit of quantification was reported as 0.1
ng/mL.
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Patient Screening
(Knee OA, KL Grade 2-3)

Randomization (4:1)

Adavivint Arm Placebo Arm

Intra-articular Injection Intra-articular Injection
Adavivint (0.03, 0.07, or 0.23 mg) Placebo

24-Week Follow-Up

Assessments:
- Safety (AEs, DLTS)
- Pharmacokinetics (Plasma Samples)
- Efficacy (WOMAC, VAS, etc.)

Data Analysis
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Caption: Workflow of the Phase 1 clinical trial of Adavivint.

Preclinical Rat Study of Intradiscal Administration

+ Objective: To evaluate the effects of Adavivint on intervertebral disc cells and in an animal
model of degenerative disc disease.
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» Animal Model: A rat coccygeal intervertebral disc needle-puncture model of degenerative
disc disease.

» Treatment: A single intradiscal injection of Adavivint.

e Pharmacokinetic Sampling: Intervertebral disc and plasma samples were collected at various
time points up to 180 days post-injection.

o Key Findings: Adavivint was retained at therapeutic concentrations within the intervertebral
disc for over 180 days with minimal systemic exposure.

Bioavailability

The available data strongly suggest that the systemic bioavailability of Adavivint following
intra-articular administration is extremely low. The inability to detect the compound in plasma at
doses up to 0.23 mg in humans is a clear indicator of this.[3] This low systemic availability is
advantageous for a locally acting agent, as it minimizes the potential for systemic side effects.
The long retention time in the joint, as suggested by the rat intradiscal study, indicates that the
drug remains at the site of action for an extended period, which could allow for a prolonged
therapeutic effect from a single injection.

No studies on the oral bioavailability of Adavivint have been published. Given its intended
local administration, it is likely that the oral route has not been a primary focus of its
development.

Conclusion

Adavivint is a Wnt pathway inhibitor with a pharmacokinetic profile characterized by very low
systemic exposure and, consequently, low systemic bioavailability when administered via intra-
articular injection. This localized action is a desirable feature for treating osteoarthritis, as it is
expected to reduce the risk of systemic adverse events. While the lack of data on systemic
pharmacokinetics limits a complete ADME profile, the existing information provides a strong
rationale for its development as a locally administered therapeutic. Future research and
publications may provide more detailed insights into its metabolism and clearance
mechanisms, even at the low concentrations that may be present systemically.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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